molecular formula C16H18BrNO3S B1446144 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide CAS No. 1704096-07-0

4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

Cat. No.: B1446144
CAS No.: 1704096-07-0
M. Wt: 384.3 g/mol
InChI Key: NIWFFPKYPALXMB-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and organic synthesis. This multifunctional compound integrates a bromo-substituted aromatic ring, a sulfonamide group, and a 4-methoxybenzyl (PMB) protecting group, making it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse compound libraries. The sulfonamide moiety is a privileged structure in drug discovery, often contributing to target binding and enhancing pharmacokinetic properties. Researchers can leverage this compound in the design and development of novel enzyme inhibitors, receptor modulators, and other biologically active molecules. The compound is provided with a guaranteed purity level, confirmed by techniques including NMR and LC-MS, to ensure experimental reproducibility. It is offered as a solid that should be stored in a cool, dry place, protected from light. As with all sulfonamide derivatives, appropriate safety precautions should be followed. This product is strictly for research and further manufacturing applications and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2,6-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-11-8-14(17)9-12(2)16(11)22(19,20)18-10-13-4-6-15(21-3)7-5-13/h4-9,18H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFFPKYPALXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)NCC2=CC=C(C=C2)OC)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

This classical approach is well-established for sulfonamide synthesis and allows for high yields and purity.

Detailed Reaction Conditions

  • Solvent : Dry solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of reactive intermediates.

  • Temperature : The reaction is typically conducted at low to ambient temperatures (0–25°C) to control the reaction rate and minimize side reactions.

  • Atmosphere : An inert atmosphere (nitrogen or argon) is often employed to prevent moisture and oxygen interference.

  • Base : A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the hydrochloric acid generated during the sulfonamide formation.

Example Synthetic Procedure

Step Reagents and Conditions Description
1 4-Bromo-2,6-dimethylbenzenesulfonyl chloride, dry DCM, 0°C Preparation of sulfonyl chloride intermediate (if not commercially available)
2 Add 4-methoxybenzylamine (1.1 equiv), triethylamine (1.2 equiv), 0–25°C, stir 2–4 hours Nucleophilic substitution to form sulfonamide
3 Work-up: Wash with water, extract organic layer, dry over anhydrous sodium sulfate Purification step
4 Purify by recrystallization or column chromatography Final purification

Alternative Methods

Formulation and Stock Solution Preparation

For research applications, preparation of stock solutions and formulations is critical. Based on related sulfonamide compounds (e.g., 4-bromo-N,N-dimethylbenzenesulfonamide), the following guidelines apply:

Parameter Details
Solvent for stock solution DMSO is preferred due to good solubility
Concentration ranges 1 mM, 5 mM, 10 mM typical stock solutions
Storage Store at -20°C (up to 1 month) or -80°C (up to 6 months) to maintain stability
Preparation tips Heat to 37°C and sonicate to improve solubility if needed
In vivo formulation Prepare DMSO master solution, dilute sequentially with PEG300, Tween 80, and water or corn oil, ensuring clarity at each step

This approach is adapted from GlpBio protocols for structurally related sulfonamides.

Research Findings and Analytical Data

Spectral Characterization

  • NMR (1H and 13C) : Confirms substitution pattern and integrity of the methoxybenzyl and dimethylbenzenesulfonamide moieties.
  • Mass Spectrometry : Confirms molecular weight consistent with the brominated sulfonamide.
  • IR Spectroscopy : Characteristic sulfonamide S=O stretches (~1150–1350 cm⁻¹) and aromatic C–H stretches.

Crystallographic Data

While direct crystallographic data for this exact compound is limited, related brominated sulfonamides have been characterized showing:

  • Monoclinic or triclinic crystal systems.
  • Hydrogen bonding networks involving sulfonamide NH and oxygen atoms.
  • Stability under ambient conditions.

Mechanistic Insights

The nucleophilic substitution mechanism proceeds via:

  • Attack of the amine nitrogen on the electrophilic sulfur of the sulfonyl chloride.
  • Formation of a tetrahedral intermediate.
  • Elimination of chloride ion to form the sulfonamide bond.

This mechanism is well-documented in sulfonamide chemistry.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Disadvantages
Sulfonyl chloride + amine 4-bromo-2,6-dimethylbenzenesulfonyl chloride, 4-methoxybenzylamine, TEA Dry DCM, 0–25°C, inert atmosphere High yield, straightforward, scalable Requires sulfonyl chloride intermediate
Direct coupling with sulfonic acid Sulfonic acid, 4-methoxybenzylamine, DCC or other coupling agent Dry solvent, room temp Avoids sulfonyl chloride preparation Possible side reactions, lower yield
Microwave-assisted synthesis Same as above with microwave irradiation Minutes reaction time Rapid synthesis Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, solvents like dichloromethane, catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:
  • Backbone Diversity : The target compound and share the 2,6-dimethylbenzenesulfonamide core, while lacks a sulfonamide group, instead featuring an aniline backbone.
  • Substituent Effects: The 4-methoxybenzyl group in the target compound introduces electron-donating methoxy and bulky benzyl motifs, which may influence solubility and receptor binding. ’s spirocyclic quinazoline and 2-ethoxyethyl groups likely enhance target specificity (e.g., kinase inhibition) but reduce synthetic accessibility compared to simpler analogs .

Physicochemical Properties

  • Solubility: The target compound’s bromo and methoxy groups may reduce aqueous solubility compared to non-halogenated sulfonamides. ’s lack of polar sulfonamide and presence of hydrophobic isopropyl groups further decrease solubility .
  • Thermal Stability :
    • ’s crystal structure (R-factor = 0.052) indicates moderate stability, while the target compound’s safety data suggest stability under standard handling conditions .

Biological Activity

4-Bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S. It has gained attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a methoxybenzyl group attached to a dimethylbenzenesulfonamide moiety. Its unique structure contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H14BrNO3S
Molecular Weight328.23 g/mol
CAS Number1704096-07-0
SolubilitySoluble in organic solvents

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), which is a target for antibiotic development due to its role in bacterial cell wall synthesis.

  • IC50 Values : The compound exhibits significant inhibitory activity against DapE with IC50 values demonstrating effective binding affinity. For instance, studies have shown that sulfonamide derivatives can inhibit DapE, suggesting a mechanism for developing new antibiotics targeting this enzyme pathway .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its mechanism involves the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival.

  • Mechanism of Action : The compound may interact with cellular receptors or enzymes involved in signaling pathways that regulate cell growth and apoptosis. This interaction could potentially lead to reduced tumor growth in various cancer models .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been explored for anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies

  • DapE Inhibition Study :
    • A study conducted on the inhibitory effects of various sulfonamide compounds, including this compound, showed promising results in inhibiting DapE across multiple bacterial strains. The study utilized high-throughput screening methods to identify lead compounds with effective inhibition rates .
  • Anticancer Research :
    • In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis. The study highlighted the compound's potential as a therapeutic agent against specific types of cancer .

The biological activity of this compound primarily revolves around its ability to bind to target enzymes or receptors:

  • Enzyme Binding : The compound can bind at the active site or allosteric sites of enzymes, leading to altered enzymatic activity.
  • Cell Signaling : It may also interfere with signaling pathways by modulating receptor activity or influencing gene expression related to inflammation and cancer progression.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 4-bromo-2,6-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine under basic conditions (e.g., using triethylamine or pyridine). Key parameters for optimization include:

  • Solvent selection : Dichloromethane or THF is preferred due to their inertness and ability to dissolve sulfonyl chlorides.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the sulfonyl chloride .
  • Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion, monitored via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry (e.g., distinguishing between ortho/meta/para substituents). For example, the singlet for the two methyl groups at positions 2 and 6 in the benzene ring appears at δ ~2.4 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ at m/z 423.02 for C16_{16}H17_{17}BrNO3_3S) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, as demonstrated for structurally similar sulfonamides .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store at –20°C under inert gas (N2_2 or Ar) to prevent degradation via hydrolysis or oxidation.
  • Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this sulfonamide, and what experimental validation is required?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or MAO isoforms). Focus on the sulfonamide group’s role in binding catalytic zinc ions or active-site residues .
  • In vitro assays : Validate predictions using enzyme inhibition assays (e.g., fluorescence-based MAO inhibition with kynuramine as substrate) and compare IC50_{50} values against known inhibitors .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility in solution (e.g., rotation around the sulfonamide S–N bond).
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify steric or electronic influences on crystal packing .

Q. How does substituent variation (e.g., bromine vs. methoxy groups) impact physicochemical properties?

  • Hammett analysis : Quantify electronic effects using σ values (Br: +0.23; OMe: –0.27) to correlate with solubility, pKa, or reactivity trends.
  • LogP measurements : Determine octanol-water partition coefficients experimentally or via computational tools (e.g., ChemAxon) to assess hydrophobicity changes .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts like unreacted sulfonyl chloride.
  • Process optimization : Implement flow chemistry to enhance heat and mass transfer, reducing side reactions during large-scale coupling .

Q. How can researchers design derivatives to enhance target selectivity in enzyme inhibition studies?

  • SAR studies : Modify the 4-methoxybenzyl group to introduce steric bulk (e.g., tert-butyl) or polar groups (e.g., –COOH) and evaluate changes in IC50_{50} values against off-target enzymes .
  • Cryo-EM : Resolve enzyme-ligand complexes to identify binding motifs and guide rational design .

Methodological Notes

  • Data Interpretation : Cross-validate spectral and crystallographic data with computational models to resolve ambiguities .
  • Experimental Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(4-methoxybenzyl)-2,6-dimethylbenzenesulfonamide

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